4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine
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Overview
Description
4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine is an organic compound with the molecular formula C13H18ClNO2. It is a morpholine derivative, characterized by the presence of a chloro-substituted phenoxyethyl group attached to the nitrogen atom of the morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine typically involves the reaction of 2-chloro-5-methylphenol with ethylene oxide to form 2-(2-chloro-5-methylphenoxy)ethanol. This intermediate is then reacted with morpholine under suitable conditions to yield the final product. The reaction conditions often include the use of a base, such as sodium hydroxide, and an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a methylphenoxyethylmorpholine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted morpholine derivatives .
Scientific Research Applications
4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine involves its interaction with specific molecular targets. The chloro-substituted phenoxyethyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity or receptor binding, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2-bromo-5-chloro-4-methylphenoxy)ethyl]morpholine
- 4-[2-(2-chloro-4-methoxy-5-methylphenoxy)ethyl]morpholine
- 4-[2-(4-chloro-2-methoxy-5-methylphenoxy)ethyl]morpholine
Uniqueness
4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine is unique due to its specific substitution pattern on the phenoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in research and industrial applications .
Properties
IUPAC Name |
4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-11-2-3-12(14)13(10-11)17-9-6-15-4-7-16-8-5-15/h2-3,10H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXKHIZLZBBDSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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